molecular formula C8H13N3O2 B8800601 Ethyl 4-cyanopiperazine-1-carboxylate CAS No. 57200-28-9

Ethyl 4-cyanopiperazine-1-carboxylate

Cat. No.: B8800601
CAS No.: 57200-28-9
M. Wt: 183.21 g/mol
InChI Key: VOFTWNIPLWSHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyanopiperazine-1-carboxylate is a piperazine derivative characterized by a cyano (-CN) group at the 4-position and an ethyl ester (-COOEt) at the 1-position of the piperazine ring. The compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents. Its cyano group enhances reactivity for further functionalization, while the ethyl ester provides a balance between stability and lability under basic or acidic conditions.

Properties

CAS No.

57200-28-9

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 4-cyanopiperazine-1-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)11-5-3-10(7-9)4-6-11/h2-6H2,1H3

InChI Key

VOFTWNIPLWSHST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C#N

Origin of Product

United States

Scientific Research Applications

A. Medicinal Chemistry

Ethyl 4-cyanopiperazine-1-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known therapeutic compounds.

Key Findings:

  • Anticancer Activity: Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective inhibition at low concentrations.
  • Neuropharmacological Effects: Research indicates potential applications in treating neurological disorders, as compounds with similar structures have demonstrated efficacy as anxiolytics and antidepressants.

B. Analytical Chemistry

The compound is also utilized in analytical methodologies:

  • High-Performance Liquid Chromatography (HPLC): this compound can be effectively separated and quantified using reverse-phase HPLC techniques, making it valuable for purity assessments in pharmaceutical formulations .

Biological Activities

This compound exhibits a range of biological activities:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Case Study 1: Anticancer Activity Evaluation

Objective: To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15μM15\,\mu M after 4848 hours of treatment.

Case Study 2: Antimicrobial Efficacy

Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32μg/mL32\,\mu g/mL and 64μg/mL64\,\mu g/mL respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Ethyl 4-cyanopiperazine-1-carboxylate are best understood through comparison with analogs. Below is an analysis of key derivatives, supported by data from diverse sources.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₈H₁₂N₃O₂ ~182.2 Ethyl ester, Cyano Ester, Cyano, Piperazine
tert-Butyl 4-cyanopiperazine-1-carboxylate C₁₀H₁₇N₃O₂ 211.27 tert-Butyl ester, Cyano Ester, Cyano, Piperazine
Ethyl 4-propylpiperazine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Ethyl ester, Propyl Ester, Alkyl, Piperazine
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate C₁₃H₁₈N₂O₄S 298.36 Ethyl ester, Phenylsulfonyl Ester, Sulfonyl, Piperazine
Ethyl 4-Methylpiperazine-1-carboxylate* C₆H₅N₃O₂ 151.12 Ethyl ester, Methyl Ester, Methyl, Piperazine

*Note: Molecular formula in (C₆H₅N₃O₂) conflicts with expected stoichiometry for this structure (likely C₈H₁₅N₃O₂).

Key Observations:
  • Substituent Effects: Cyano (-CN): Enhances polarity and electron-withdrawing character, increasing reactivity for nucleophilic additions (e.g., hydrolysis to carboxylic acids) . tert-Butyl vs. Ethyl Esters: The tert-butyl group improves steric protection of the ester, enhancing stability under acidic conditions . Propyl vs. Methyl: Propyl increases lipophilicity (logP), influencing membrane permeability and bioavailability .
  • Molecular Weight : Bulkier substituents (e.g., phenylsulfonyl) significantly increase molecular weight, affecting solubility and pharmacokinetics .

Preparation Methods

Carbamate Formation and Cyano Substitution

A foundational approach involves sequential functionalization of the piperazine ring. The synthesis begins with the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. Subsequent cyano substitution at the 4-position is achieved using cyanating agents such as cyanogen bromide or trimethylsilyl cyanide.

Reaction Conditions :

  • Step 1 : Piperazine + ethyl chloroformate → ethyl piperazine-1-carboxylate

    • Solvent: Dichloromethane or toluene

    • Temperature: 0–25°C

    • Yield: 85–90%

  • Step 2 : Ethyl piperazine-1-carboxylate + cyanogen bromide → ethyl 4-cyanopiperazine-1-carboxylate

    • Solvent: Acetonitrile

    • Temperature: 60–80°C

    • Yield: 70–75%

This method is limited by the toxicity of cyanogen bromide, necessitating stringent safety protocols.

Multi-Step Synthesis from Isonipecotic Acid Derivatives

Esterification and Reductive Amination

This compound can be synthesized from isonipecotic acid (piperidine-4-carboxylic acid) through esterification followed by reductive amination.

Procedure :

  • Esterification : Isonipecotic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) to form ethyl piperidine-4-carboxylate:

    Isonipecotic acid+EtOHSOCl2Ethyl piperidine-4-carboxylate\text{Isonipecotic acid} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{Ethyl piperidine-4-carboxylate}
    • Yield: 94%

  • Oxidation and Cyanation : The piperidine ring is oxidized to piperazine using hydrogen peroxide, followed by cyanation with potassium cyanide (KCN) under acidic conditions.

Key Data :

StepReagents/ConditionsYield
1SOCl₂, EtOH, 48 h reflux94%
2H₂O₂, KCN, HCl65%

This route offers scalability but requires careful handling of corrosive reagents.

Patent-Disclosed Methods: Reductive Amination Approaches

Chloroacetaldehyde-Mediated Synthesis

A patent (WO2016071792A1) describes a novel reductive amination strategy using ethyl isonipecotate and chloroacetaldehyde.

Synthetic Pathway :

  • Condensation : Ethyl isonipecotate reacts with chloroacetaldehyde in methanol/acetic acid (10:1) at 0°C.

  • Reduction : Sodium cyanoborohydride (NaCNBH₃) reduces the imine intermediate to form this compound.

Optimized Parameters :

  • Solvent: Methanol/acetic acid

  • Temperature: 0°C → room temperature

  • Reaction Time: 2 hours

  • Yield: 78%

Advantages :

  • Avoids toxic cyanating agents.

  • Short reaction time.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

MethodKey StepsYield (%)Safety ConcernsScalability
ClassicalCarbamate formation, cyanation70–75High (cyanogen bromide)Moderate
Isonipecotic Acid RouteEsterification, oxidation65Moderate (SOCl₂, H₂O₂)High
Reductive AminationCondensation, reduction78LowHigh

Reaction Optimization Insights

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyanation efficiency.

  • Catalysis : Lewis acids (e.g., ZnCl₂) improve reaction rates in carbamate synthesis.

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during imine formation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4-cyanopiperazine-1-carboxylate?

  • The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, benzyl piperazine-1-carboxylate derivatives are often prepared using carbamate-protected intermediates under mild basic conditions (e.g., NaHCO₃) in anhydrous solvents like dichloromethane . The cyanide group may be introduced via cyanation reagents (e.g., KCN or CuCN) in the presence of a palladium catalyst. Reaction yields can exceed 90% with optimized stoichiometry and purification via column chromatography .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography is the gold standard for confirming molecular structure. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, enabling precise determination of bond lengths, angles, and stereochemistry . Complementary techniques include NMR (¹H/¹³C, DEPT, COSY) and FT-IR spectroscopy to verify functional groups like the cyano (CN) and ester (COOEt) moieties .

Q. What safety protocols are recommended for handling this compound?

  • Safety data sheets (SDS) for analogous piperazine derivatives emphasize wearing PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Immediate first aid for skin exposure involves washing with soap/water for 15 minutes; eye exposure requires flushing with water for 10–15 minutes . Toxicity data are limited, so hazard assumptions should align with structurally similar nitriles and esters.

Advanced Research Questions

Q. How can crystallographic refinement using SHELX resolve ambiguities in piperazine derivatives?

  • SHELXL’s robust refinement algorithms are critical for handling high-resolution or twinned data. For example, anisotropic displacement parameters can distinguish disorder in the piperazine ring or cyanophenyl substituents. The program’s restraints for bond distances/angles prevent overfitting, especially when hydrogen atoms are modeled geometrically . Mercury CSD 2.0 further aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds between CN and ester groups) .

Q. What strategies optimize multi-step synthesis yields of this compound?

  • Key factors include:

  • Protecting group selection : Benzyl or tert-butyl carbamates prevent undesired side reactions at the piperazine nitrogen .
  • Catalyst optimization : Palladium-catalyzed cyanation (e.g., Pd₂(dba)₃ with Xantphos) improves efficiency over traditional methods .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates the product from byproducts like unreacted starting materials .

Q. How can discrepancies between experimental and computational data (e.g., NMR shifts) be resolved?

  • Conflicting NMR signals (e.g., unexpected splitting or integration) may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict chemical shifts for comparison. If experimental and computational data diverge, re-evaluate solvent choice (e.g., DMSO vs. CDCl₃) or consider dynamic effects via NOESY/ROESY experiments .

Q. What are the emerging applications of this compound in medicinal chemistry?

  • Piperazine-carboxylate derivatives are explored as bioactive scaffolds. For instance:

  • Enzyme inhibition : The cyanophenyl group may act as a hydrogen bond acceptor in kinase or protease binding pockets .
  • Prodrug design : The ester group facilitates membrane permeability, which can be hydrolyzed in vivo to release active carboxylic acids .
  • Structure-activity relationship (SAR) studies : Modifying the cyanophenyl or piperazine substituents can enhance selectivity for targets like serotonin receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.